molecular formula C13H22N4O2 B2583236 Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate CAS No. 2241129-99-5

Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate

Cat. No. B2583236
CAS RN: 2241129-99-5
M. Wt: 266.345
InChI Key: SHCQHAJDHQUVOR-NXEZZACHSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms in the molecule. Unfortunately, the specific molecular structure of “Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate” was not found in the search results .


Chemical Reactions Analysis

The chemical reactions that “this compound” undergoes were not found in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties of “this compound” were not found in the search results .

Scientific Research Applications

Organic Synthesis

  • Cascade Reactions : The compound serves as an amidyl-radical precursor in photoredox-catalyzed cascade reactions, enabling the synthesis of 3-aminochromones. This process allows for mild conditions and broadens the applications of photocatalyzed protocols in constructing diverse amino pyrimidines (Wang et al., 2022).
  • Metallopharmaceutical Agents : The structural features of tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate derivatives have been utilized in synthesizing metallopharmaceutical agents. These complexes, particularly those based on palladium, gold, and silver N-heterocyclic carbene complexes, exhibit significant anticancer and antimicrobial properties (Ray et al., 2007).

Material Science

  • Electrochromic Properties : Derivatives of this compound have been used in synthesizing polymers with electrochromic properties. These materials display significant changes in color upon applying an electric field, indicating potential applications in smart windows and display technologies (Koyuncu et al., 2009).

Catalysis

  • Hydrophosphination and Hydroamination : Heteroleptic Yb(II)-amide complexes, supported by derivatives of this compound, have shown effectiveness as catalysts for intermolecular styrene hydrophosphination and hydroamination. These processes provide a straightforward route to anti-Markovnikov monoaddition products, highlighting the compound's utility in catalysis (Basalov et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. Unfortunately, the mechanism of action of “Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate” was not found in the search results .

Safety and Hazards

The safety and hazards of a compound refer to the potential risks associated with its handling and use. Unfortunately, the specific safety and hazards of “Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate” were not found in the search results .

Future Directions

The future directions of a compound refer to the potential applications and research directions. Unfortunately, the specific future directions of “Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate” were not found in the search results .

properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-8-14-7-9(10)11-15-5-6-17(11)4/h5-6,9-10,14H,7-8H2,1-4H3,(H,16,18)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCQHAJDHQUVOR-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=NC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=NC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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